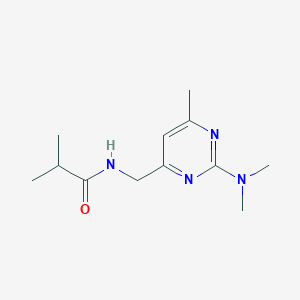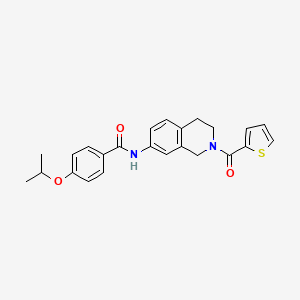
4-isopropoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-isopropoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 4-isopropoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Transformations
- Anomalous Substituent Effects in Synthetic Reactions : The Bischler-Napieralski reaction, a common synthetic route for isoquinoline derivatives, demonstrates unusual substituent effects, leading to the formation of complex azaazulene systems as well as normal and abnormal isoquinoline products. This highlights the compound's role in exploring novel synthetic pathways and mechanistic studies in organic chemistry (Ishikawa et al., 2000).
- Oxidative Cross-Coupling Reactions : The use of thiophene and benzamide frameworks in oxidative cross-coupling reactions catalyzed by iridium has been shown to provide rapid access to thiophene-fused 1-isoquinolinones, demonstrating the potential for the construction of complex heterocyclic systems relevant to pharmaceutical development (Guangying Tan, Chunhao Ran, J. You, 2018).
Potential Pharmaceutical Applications
- Anticancer Agents : Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been investigated for their potential as anticancer agents, highlighting the relevance of such compounds in the development of new therapeutic agents. The synthesis aimed at maintaining the tetrahydroisoquinoline moiety with modifications indicating their utility in pharmaceutical research (K. Redda, Madhavi Gangapuram, Tiffany Ardley, 2010).
Mechanistic Insights and Novel Transformations
- Synthesis and Transformations of Hexahydroisoquinoline Derivatives : Research on condensing cyanoacetanilides with certain precursors to yield hexahydroisoquinoline derivatives provides insights into new synthetic routes and transformations, potentially leading to novel compounds with pharmacological activities (I. V. Dyachenko, M. Vovk, 2012).
High-Performance Materials
- Synthesis of Polymers with High Thermal Stability : The development of benzothiophenedioxideisoquinoline ladder polymers for high-temperature applications showcases another dimension of applications, extending the utility of isoquinoline derivatives beyond pharmaceuticals into materials science, indicating the compound's potential role in synthesizing novel polymers (P. Gregg, J. Wadsworth, 2000).
properties
IUPAC Name |
4-propan-2-yloxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-16(2)29-21-9-6-18(7-10-21)23(27)25-20-8-5-17-11-12-26(15-19(17)14-20)24(28)22-4-3-13-30-22/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGOHASXPHPDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one](/img/structure/B2430795.png)
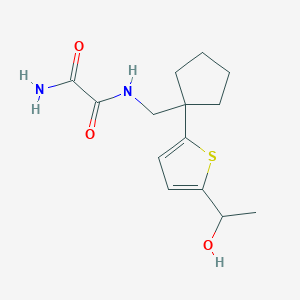
![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)
![(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2430800.png)

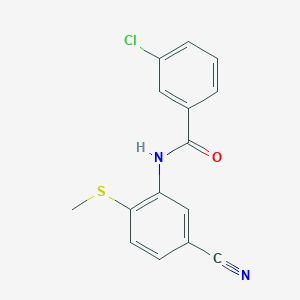

![2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2430809.png)
![N-(4-chlorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2430810.png)
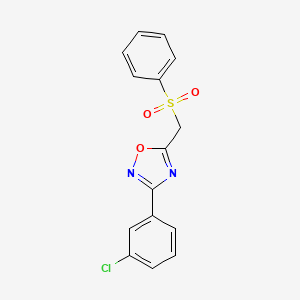

![(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2430814.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2430815.png)
